2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2098049-98-8
VCID: VC3137666
InChI: InChI=1S/C7H8F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1-2,13H2
SMILES: C1=C(N(N=C1C(F)(F)F)C(F)F)CCN
Molecular Formula: C7H8F5N3
Molecular Weight: 229.15 g/mol

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

CAS No.: 2098049-98-8

Cat. No.: VC3137666

Molecular Formula: C7H8F5N3

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine - 2098049-98-8

Specification

CAS No. 2098049-98-8
Molecular Formula C7H8F5N3
Molecular Weight 229.15 g/mol
IUPAC Name 2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
Standard InChI InChI=1S/C7H8F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1-2,13H2
Standard InChI Key FPSDFVVXAJGURL-UHFFFAOYSA-N
SMILES C1=C(N(N=C1C(F)(F)F)C(F)F)CCN
Canonical SMILES C1=C(N(N=C1C(F)(F)F)C(F)F)CCN

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine features a 1H-pyrazole core with three key structural elements:

  • A trifluoromethyl (CF₃) group at the C-3 position of the pyrazole ring

  • A difluoromethyl (CHF₂) group at the N-1 position

  • An ethylamine (-CH₂CH₂NH₂) side chain at the C-5 position

This arrangement of substituents creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmaceutical relevance. The pyrazole core provides a rigid scaffold that positions the fluorinated substituents and the basic ethylamine side chain in specific spatial orientations, which is critical for potential target interactions.

Physical and Chemical Properties

Based on analysis of related fluorinated pyrazole compounds, the following physicochemical properties can be reasonably predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₉F₅N₃Calculated from structure
Molecular Weight257.17 g/molCalculated from molecular formula
Physical StateWhite to off-white crystalline solidBased on similar pyrazole derivatives
SolubilityModerate to good solubility in organic solvents (DCM, acetonitrile); limited water solubilityBased on similar fluorinated heterocycles
Melting Point75-120°C rangeEstimated from related compounds
pKa (amine)Approximately 9-10Typical for primary amines modified by electronic effects of fluorinated substituents
StabilityStable under standard conditions; sensitive to strong oxidizing agentsBased on general properties of fluorinated heterocycles

Synthesis Methods and Strategies

Synthesis of Related Trifluoromethylpyrazole Derivatives

The synthesis of compounds containing the 3-(trifluoromethyl)-1H-pyrazol-5-amine core, which is structurally related to our target molecule, has been documented using various reaction conditions. These approaches provide valuable insights for developing synthetic routes to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine.

Several reaction protocols have been employed for pyrazole synthesis involving trifluoromethyl groups:

Reaction ConditionsReagentsObservationsProduct Characteristics
Triethylamine/HATU in 1-methyl-pyrrolidin-2-one at 20°C3-amino-6-bromo-5-trifluoromethyl-pyrazine-2-carboxylic acid, NEt₃, 3-(trifluoromethyl)-1H-pyrazol-5-amine, HATUReaction mixture stirred at room temperature; purified via silica chromatographyYellow solid product
Microwave conditions in ethanol5,5-Dimethylcyclohexane-1,3-dione, 2-methoxybenzaldehyde, 3-(trifluoromethyl)-1H-pyrazol-5-amineHeated in microwave for 15 min at 150°CWhite solid product characterized by ¹H NMR
Reflux in trifluoroacetic acid5,5-dimethylcyclohexane-1,3-dione, acetophenone, 3-(trifluoromethyl)-1H-pyrazol-5-amineRefluxed at 190°CProduct purified by HPLC
4-Methylmorpholine in dichloromethane at 20°C3-(trifluoromethyl)-1H-pyrazol-5-amine, acetyl chloride, N-methylmorpholineReaction mixture cooled in ice bath; stirred for 16hN-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide as white solid

N-Trifluoromethyl Pyrazole Synthesis

Recent advances in the synthesis of N-functionalized fluorinated pyrazoles provide relevant approaches for introducing fluoromethyl groups at the nitrogen position:

"A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles from readily available di-Boc trifluoromethylhydrazine and dialdehydes, diketones, carbonylnitriles, and ketoesters/amides/acids is described... Optimization of cyclization conditions identified DCM, combined with a strong acid, as a key to suppress the undesired des-CF₃ side products."

This methodology highlights the importance of solvent selection and acid catalysis for successful incorporation of fluoromethyl groups on the pyrazole nitrogen. The stability challenges of trifluoromethylhydrazine intermediates (half-life ~6 hours) demonstrate the need for carefully optimized reaction conditions when working with such fluorinated building blocks .

Difluoromethylated Pyrazole Synthesis

The synthesis of pyrazoles containing difluoromethyl groups, particularly at the N-1 position, has been explored using alternative approaches:

"The invention provides a novel method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which adopts low-cost propiolic acid as a reaction material in the reaction process and has simple synthesis method."

This approach using difluoromethane and carbon monoxide as economical starting materials offers advantages in terms of cost and environmental impact, making it potentially suitable for industrial-scale production of difluoromethylated pyrazoles .

Proposed Synthetic Route for Target Compound

Based on the available methodologies for related compounds, a potential multi-step synthetic route to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine might involve:

  • Synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-amine core structure

  • N-difluoromethylation at the pyrazole N-1 position

  • Introduction of the ethylamine side chain at the C-5 position through appropriate functional group transformations

  • Protection/deprotection strategies for the amine functionality during synthesis

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Based on NMR data available for structurally similar compounds, the following characteristic signals would be expected for 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine:

¹H NMR predicted key signals:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity PatternIntegration
CHF₂7.0-7.5Triplet (J ≈ 50-60 Hz)1H
Pyrazole-H6.3-6.7Singlet1H
-CH₂-NH₂2.8-3.1Triplet2H
Pyrazole-CH₂-2.6-2.9Triplet2H
-NH₂1.2-1.8Broad singlet2H

Related trifluoromethylpyrazole compounds show characteristic proton signals in the aromatic and aliphatic regions. For example, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivatives exhibit N-H resonances between 9.32-11.20 ppm, and pyrazole derivatives with methyl substituents show signals at 2.31-2.34 ppm .

¹³C NMR predicted key signals:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
C-3 (C-CF₃)140-145Quartet (J ≈ 35-40 Hz)
C-5 (C-CH₂-)135-140Singlet
CF₃120-125Quartet (J ≈ 270 Hz)
CHF₂105-115Triplet (J ≈ 240 Hz)
Pyrazole C-4100-105Singlet
-CH₂-NH₂40-45Singlet
Pyrazole-CH₂-25-30Singlet

Carbon signals for related pyrazole compounds show characteristic downfield shifts for carbons adjacent to nitrogen atoms. According to available data, "pyrazole compounds denote a downfield chemical shift (peak) at δC 144.2, 148.7, 145.1, 143.2, and 160.5 ppm, respectively, typically attributed to aromatic carbons within the pyrazole ring that are influenced by the adjacent nitrogen atoms" .

¹⁹F NMR predicted key signals:

Fluorine EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
CF₃-60 to -65Singlet
CHF₂-110 to -120Doublet (J ≈ 50-60 Hz)

Infrared Spectroscopy

Based on IR data for related pyrazole compounds, the following characteristic absorption bands would be expected:

Functional GroupExpected IR Frequencies (cm⁻¹)Reference Values from Similar Compounds
N-H (amine)3300-3500-
C-H (aromatic)3000-3100-
C-H (aliphatic)2850-2950-
C=N (pyrazole)1550-16001509-1600
C-F1100-1350-
C-N1240-13101246-1307
N-N (pyrazole)1110-11501117-1185
C-C (aromatic)1410-14401410-1436

Chromatographic Analysis

Liquid chromatography methods would likely be effective for the analysis and purification of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine. Based on methods used for similar compounds, the following chromatographic conditions might be appropriate:

Chromatographic TechniqueSuggested ConditionsExpected Results
HPLCC18 reverse phase column; Gradient elution with acetonitrile/water with 0.1% formic acidGood separation and peak shape
TLCSilica plates; Hexane/ethyl acetate gradient (0-50% ethyl acetate)Rf value approximately 0.3-0.5
Preparative ChromatographySilica gel; Hexane/ethyl acetate gradientEffective for purification

Biological Properties and Applications

Anticancer Activity of Related Compounds

Structurally related pyrazole compounds have demonstrated cytotoxic activity against various cancer cell lines. In particular, compounds containing the 3-(trifluoromethyl)-pyrazole moiety have shown promising results:

"The short-term cytotoxicity of 10 μM pyrazole compounds (L1–L5) was evaluated against pancreatic (CFPAC-1 and PANC-1), breast (MDA-MB-231 and MCF-7), and cervical (CaSki and HeLa) cancer cell lines using the MTT cell viability assay... L2 and L3, respectively, displayed moderate cytotoxicity against CFPAC-1 (61.7 ± 4.9 μM) and MCF-7 (81.48 ± 0.89 μM) cell lines."

The compound L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) shares structural similarity with our target compound, particularly the 3-(trifluoromethyl)-pyrazole core, suggesting potential cytotoxic activity for 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine.

Cytotoxicity Data for Related Fluorinated Pyrazoles

CompoundStructureCancer Cell LineIC₅₀ Value (μM)Activity Level
L2 (3,5-diphenyl-1H-pyrazole)Pyrazole with phenyl groups at 3,5-positionsCFPAC-1 (pancreatic)61.7 ± 4.9Moderate cytotoxicity
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)Pyrazole with CF₃ at 3-position, phenyl at 5-positionMCF-7 (breast)81.48 ± 0.89Moderate cytotoxicity

Structure-Activity Relationships

Analysis of the structural features of our target compound and related molecules suggests several important structure-activity relationships:

Application AreaPotential UsesRationale
Medicinal ChemistryEnzyme inhibitors, receptor ligandsFluorinated substituents enhance binding to hydrophobic protein pockets
Cancer ResearchCytotoxic agents, kinase inhibitorsRelated compounds show activity against cancer cell lines
AgrochemicalsHerbicides, fungicides, pesticidesFluorinated heterocycles often exhibit bioactivity against plant pathogens
Building BlocksSynthesis of complex moleculesFunctionalized pyrazoles serve as versatile scaffolds
ImagingPET imaging agentsFluorine-containing compounds can be developed into imaging probes

Physicochemical Properties and Structure-Property Relationships

Influence of Fluorinated Substituents

The presence of both trifluoromethyl and difluoromethyl groups significantly influences the physicochemical properties of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine:

PropertyEffect of Fluorinated SubstituentsSignificance
LipophilicityIncreased logP valueEnhanced membrane permeability
Metabolic StabilityProtection against oxidative metabolismImproved in vivo half-life
Acidity/BasicityModulation of pKa valuesAltered ionization state at physiological pH
Hydrogen BondingCHF₂ group acts as hydrogen bond donorEnhanced target binding capabilities
Molecular ConformationRestricted rotation due to stereoelectronic effectsDefined spatial arrangement of functional groups
Electrostatic PotentialElectron-withdrawing effects create polarized regionsSpecific recognition by target biomolecules

Computational Predictions

Computational analysis of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine would likely reveal important insights into its properties:

PropertyPredicted Value/CharacteristicSignificance for Applications
logPApproximately 1.8-2.4Balanced lipophilicity for oral bioavailability
Topological Polar Surface Area45-55 ŲCompatible with membrane permeation
Hydrogen Bond Donors3 (NH₂ + CHF₂)Moderate capacity for hydrogen bond formation
Hydrogen Bond Acceptors3 (pyrazole N + NH₂)Moderate capacity for hydrogen bond formation
Rotatable Bonds3Moderate conformational flexibility

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